Dodecyl decanoate;dodecyl octanoate
Overview
Description
Dodecyl decanoate;dodecyl octanoate are a complex mixture of fatty acids and alkyl esters. This compound is typically derived from the esterification of short-chain fatty acids such as caprylic acid (C8) and capric acid (C10), with long-chain fatty acids like lauric acid (C12) and stearic acid (C18). The resulting esters are used in various industrial and scientific applications due to their unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fatty acids, C8-10, C12-18-alkyl esters involves the esterification of fatty acids with alcohols. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
Where R represents the fatty acid chain (C8-10, C12-18) and R’ represents the alkyl group.
Industrial Production Methods
Industrial production of these esters often involves the use of continuous flow reactors to enhance efficiency and yield. The process includes the following steps:
Mixing: Fatty acids and alcohols are mixed in the presence of an acid catalyst.
Heating: The mixture is heated to the desired temperature to initiate the esterification reaction.
Reflux: The reaction mixture is refluxed to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Dodecyl decanoate;dodecyl octanoate undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding fatty acids and alcohols.
Reduction: Reduction of these esters can yield fatty alcohols.
Hydrolysis: Hydrolysis of the esters results in the formation of fatty acids and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
Oxidation: Fatty acids and alcohols.
Reduction: Fatty alcohols.
Hydrolysis: Fatty acids and alcohols.
Scientific Research Applications
Dodecyl decanoate;dodecyl octanoate have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as components in cell culture media.
Medicine: Utilized in the formulation of pharmaceuticals and as carriers for drug delivery systems.
Industry: Applied in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of fatty acids, C8-10, C12-18-alkyl esters involves enzymatic hydrolysis by esterases present in various tissues. This hydrolysis results in the formation of corresponding fatty acids and alcohols, which can then undergo further metabolic processes. The primary pathways involved include beta-oxidation for short-chain fatty acids and omega-oxidation for long-chain fatty acids .
Comparison with Similar Compounds
Similar Compounds
Dodecyl decanoate;dodecyl octanoate: A mixture of short and long-chain fatty acids esterified with alcohols.
Fatty acids, C12-18-alkyl esters: Composed solely of long-chain fatty acids esterified with alcohols.
Fatty acids, C8-10-alkyl esters: Composed solely of short-chain fatty acids esterified with alcohols.
Uniqueness
This compound are unique due to their combination of both short and long-chain fatty acids, providing a balance of properties such as solubility, reactivity, and biological activity. This makes them versatile for various applications compared to esters composed solely of short or long-chain fatty acids .
Properties
IUPAC Name |
dodecyl decanoate;dodecyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2.C20H40O2/c1-3-5-7-9-11-12-13-15-17-19-21-24-22(23)20-18-16-14-10-8-6-4-2;1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-21H2,1-2H3;3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFGDLJQUJQUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC.CCCCCCCCCCCCOC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95912-86-0 | |
Record name | Fatty acids, C8-10, C12-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fatty acids, C8-10, C12-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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